1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a cyclohexene carbonyl group and a methylpyrazolyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexene carbonyl intermediate: This can be achieved through the hydrogenation of cyclohexene followed by oxidation to introduce the carbonyl group.
Synthesis of the methylpyrazolyl intermediate: This involves the alkylation of pyrazole with methyl halides under basic conditions.
Coupling reaction: The final step involves coupling the cyclohexene carbonyl intermediate with the methylpyrazolyl intermediate in the presence of a piperidine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(cyclohexylcarbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine: Similar structure but with a cyclohexyl group instead of cyclohexene.
1-(cyclohex-3-ene-1-carbonyl)-4-(1H-pyrazol-3-yl)piperidine: Similar structure but without the methyl group on the pyrazole ring.
1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-5-yl)piperidine: Similar structure but with the pyrazole ring substituted at a different position.
Uniqueness
1-(cyclohex-3-ene-1-carbonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific combination of functional groups and their positions on the piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-18-10-9-15(17-18)13-7-11-19(12-8-13)16(20)14-5-3-2-4-6-14/h2-3,9-10,13-14H,4-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARWPWKSEPFCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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